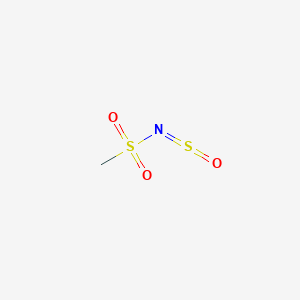
tert-Butyl (R)-(1-hydroxy-5-(methylthio)pentan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate is a chemical compound with the molecular formula C11H23NO3S It is a derivative of carbamate, featuring a tert-butyl group, a hydroxy group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor containing the 1-hydroxy-5-(methylthio)pentan-3-yl moiety. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate: Lacks the ®-configuration, which can affect its biological activity.
tert-Butyl (1-hydroxy-5-(ethylthio)pentan-3-yl)carbamate: Contains an ethylthio group instead of a methylthio group, leading to different chemical properties.
tert-Butyl (1-hydroxy-5-(methylthio)hexan-3-yl)carbamate: Has a longer carbon chain, which can influence its solubility and reactivity.
Uniqueness
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration can result in different interactions with biological targets compared to its (S)-enantiomer or racemic mixture.
Properties
Molecular Formula |
C11H23NO3S |
|---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxy-5-methylsulfanylpentan-3-yl]carbamate |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,3)15-10(14)12-9(5-7-13)6-8-16-4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
FFGJGALIVJUZHD-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)CCSC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















